molecular formula C6H11NO2 B1502627 (2R)-1-Ethylazetidine-2-carboxylic acid CAS No. 255883-22-8

(2R)-1-Ethylazetidine-2-carboxylic acid

Cat. No.: B1502627
CAS No.: 255883-22-8
M. Wt: 129.16 g/mol
InChI Key: WSXZOQFRPRFFSL-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-Ethylazetidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid featuring a constrained four-membered azetidine ring. This structure makes it a valuable building block in medicinal chemistry and pharmaceutical research for the design of novel bioactive compounds. The azetidine ring serves as a versatile scaffold that can improve the physicochemical and pharmacological properties of drug candidates, often enhancing metabolic stability, solubility, and potency compared to larger ring systems or linear chains. The specific (2R) stereochemistry is critical for creating enantiomerically pure molecules, allowing researchers to probe structure-activity relationships and develop selective enzyme inhibitors or receptor ligands. This compound is primarily utilized in the synthesis of peptidomimetics, where it can replace natural amino acids to confer conformational restraint on peptide sequences, potentially leading to increased bioavailability and receptor selectivity. According to a review on azetidines and their applications, this class of compounds is of significant interest in the development of central nervous system (CNS) agents, antibiotics, and other therapeutic modalities. As a high-purity chiral synthon, it is essential for constructing diverse compound libraries in early-stage drug discovery. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

255883-22-8

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2R)-1-ethylazetidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-2-7-4-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

WSXZOQFRPRFFSL-RXMQYKEDSA-N

SMILES

CCN1CCC1C(=O)O

Isomeric SMILES

CCN1CC[C@@H]1C(=O)O

Canonical SMILES

CCN1CCC1C(=O)O

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Azetidine/Aziridine Carboxylic Acids

Compound Name Structure Molecular Weight Melting Point (°C) Key Applications
(2R)-1-Ethylazetidine-2-carboxylic acid Azetidine (4-membered) 143.18 Not reported Peptidomimetics, enzyme inhibition
(R)-Aziridine-2-carboxylic acid Aziridine (3-membered) 101.10 161–165 D-Ala mimic in bacterial enzyme inhibition
(2R)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid Azetidine with Cbz group 235.24 Not reported Intermediate in peptide synthesis
(R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid Azetidine with Boc group 215.24 151–153 Protected building block in organic synthesis

Key Observations :

  • Ring Size : Aziridines (3-membered) exhibit higher ring strain than azetidines (4-membered), leading to greater reactivity but lower thermodynamic stability .
  • Substituent Effects : Bulky groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) enhance steric protection of the azetidine nitrogen but reduce solubility. The ethyl group balances lipophilicity and synthetic versatility .

Key Findings :

  • Aziridine synthesis via serine cyclization is well-established but generates byproducts due to competing reactions .
  • Ethyl-substituted azetidines lack detailed synthetic reports, suggesting a need for method development.

Table 3: Functional Comparisons

Compound Biological Activity Chemical Reactivity
(R)-Aziridine-2-carboxylic acid Inhibits Ddl ligase (IC₅₀: µM range) High electrophilicity due to ring strain
(2R)-1-Ethylazetidine-2-carboxylic acid Potential protease inhibitor (unconfirmed) Moderate reactivity; stable at physiological pH
(2R)-1-(Boc)azetidine-2-carboxylic acid Used in peptide coupling reactions Stable under acidic conditions

Key Insights :

  • Aziridines’ strained rings enable covalent interactions with enzyme active sites, but their instability limits therapeutic use .
  • Azetidines with ethyl groups may offer improved pharmacokinetics over bulkier analogs due to balanced hydrophobicity .

Preparation Methods

Intramolecular Cyclization Approaches

One common synthetic route to azetidine derivatives including (2R)-1-ethylazetidine-2-carboxylic acid involves intramolecular cyclization of suitable precursors. These methods typically start from linear amino acid derivatives or haloalkyl amines, which undergo ring closure under basic or catalytic conditions.

  • Mechanism: The intramolecular nucleophilic attack of an amine on an electrophilic carbon (often halogenated) forms the azetidine ring.
  • Stereocontrol: Chiral auxiliaries or chiral starting materials are employed to induce the (2R)-configuration.
  • Example: Starting from gamma-butyrolactone derivatives, bromination followed by nucleophilic substitution and cyclization under reductive conditions can yield azetidine rings with control over stereochemistry.

Nucleophilic Ring Opening of Aziridines

Aziridines, three-membered nitrogen heterocycles, serve as precursors for azetidines by ring expansion or nucleophilic ring opening followed by ring closure.

  • Process: Aziridine-2-carboxylic acid derivatives undergo ring-opening reactions with nucleophiles, followed by intramolecular reactions to form azetidines.
  • Stereochemistry: The chiral aziridine ring can be preserved or transformed with retention of configuration to obtain (2R)-azetidine derivatives.
  • Relevance: This method is useful for preparing azetidine-containing peptides and related compounds.

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has been applied to construct azetidine rings efficiently.

  • Catalysts: Copper, nickel, and palladium catalysts facilitate cyclization and substitution reactions.
  • Advantages: These methods often provide high yields and stereoselectivity.
  • Example: Palladium-catalyzed debenzylation is used in the purification and stereochemical refinement of azetidine carboxylic acids.

Synthetic Route via 1-Benzyl-Azetidine-2-carboxylic Acid Intermediate

A well-documented procedure involves the preparation of (S)- or (R)-azetidine-2-carboxylic acid via benzyl-protected intermediates.

  • Step 1: 1-Benzyl-azetidine-2-carboxylic acid reacts with chiral amines such as D-α-phenylethylamine to form salts, which upon crystallization and pH adjustment yield stereochemically enriched intermediates.
  • Step 2: Recrystallization purifies the benzyl-protected azetidine carboxylic acid.
  • Step 3: Catalytic debenzylation using palladium on carbon in alcohol solvents at controlled temperatures (10–100 °C) affords the pure (R)- or (S)-azetidine-2-carboxylic acid.
  • Notes: This method, although involving multiple steps, achieves high purity and stereochemical fidelity and is widely used industrially.

Ester Oxidation and Functional Group Transformations

Ethyl esters of azetidine-2-carboxylic acid can be synthesized first, followed by oxidation to the corresponding acid.

  • Method: Ethyl azetidine-2-carboxylate is prepared via intramolecular cyclization or metal-catalyzed methods, then oxidized using strong oxidants like chromium trioxide (CrO₃) to yield the free acid.
  • Application: This approach allows for modular synthesis and late-stage functionalization.

Decarboxylation of Substituted Azetidines

Decarboxylation of substituted azetidine derivatives can yield the target azetidine-2-carboxylic acid.

  • Example: Methyl (2R)-phenyl(tosylamino)acetate derivatives undergo cyclization and subsequent decarboxylation under mild conditions to produce azetidine-2-carboxylic acid analogs.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Steps Stereocontrol Yield & Purity Notes
Intramolecular Cyclization Haloalkyl amines, γ-butyrolactone Cyclization under basic/reductive conditions High (chiral auxiliaries) Moderate to high Widely used, scalable industrially
Aziridine Ring Opening Aziridine-2-carboxylic acids Nucleophilic ring opening + cyclization Preserved chiral center High for peptides Useful for peptide synthesis
Metal-Catalyzed Synthesis Various N-protected amino esters Catalytic cyclization, debenzylation High High Palladium catalysis common
Benzyl-Protected Intermediate 1-Benzyl-azetidine-2-carboxylic acid Salt formation, recrystallization, debenzylation Excellent Very high purity Industrially favored, multi-step
Ester Oxidation Ethyl azetidine-2-carboxylate Oxidation with CrO₃ Moderate Moderate to high Allows modular synthesis
Decarboxylation Substituted azetidine esters Cyclization + decarboxylation Moderate Moderate Mild conditions, moderate yields

Detailed Research Findings and Notes

  • The intramolecular cyclization method starting from gamma-butyrolactone derivatives is a classical approach that has been optimized for industrial production due to its relatively straightforward steps and availability of raw materials.
  • The stereochemical purity of (2R)-1-ethylazetidine-2-carboxylic acid is often controlled by chiral auxiliaries or resolution steps, such as salt formation with chiral amines (e.g., D-α-phenylethylamine), followed by recrystallization.
  • Palladium-catalyzed debenzylation is a crucial step for removing protecting groups without racemization, ensuring high enantiomeric excess in the final product.
  • Oxidation of ethyl esters to free acids using strong oxidants like CrO₃ is effective but requires careful handling due to the harshness of reagents.
  • Recent advances include mild decarboxylation methods that improve yields and reduce side reactions, expanding synthetic accessibility.
  • The aziridine ring opening strategy is particularly valuable for synthesizing azetidine-containing dipeptides and complex molecules, highlighting the versatility of azetidine chemistry.

Q & A

Q. Key Data :

  • Yield for trityl protection: ~82% .
  • Deprotection efficiency for C-terminal analogs: >95% purity via HPLC (Method 1: Phenomenex Luna® C18 column, 40–100% ACN gradient) .

Advanced Question: How do stereochemical and electronic factors influence the stability of aziridine-containing dipeptides?

Answer :
The stability of aziridine derivatives is highly sensitive to:

  • Steric Strain : The three-membered aziridine ring introduces torsional strain, making it prone to ring-opening under acidic or nucleophilic conditions. Ethyl substituents may alter strain dynamics.
  • Electronic Effects : Electron-withdrawing groups (e.g., carboxylic acids) increase ring instability. For example, acylated aziridines decompose rapidly in the presence of free amino groups .
  • Storage Conditions : Deprotected dipeptides degrade within 3 weeks even under argon at 4°C. Stabilization strategies include lyophilization or storage as potassium salts .

Q. Experimental Design :

  • Monitor decomposition via ¹H NMR (disappearance of aziridine CH₂ signals at δ 1.4–2.5 ppm) .
  • Optimize reaction pH (neutral to mildly basic) to minimize ring-opening side reactions .

Basic Question: What analytical techniques are critical for characterizing aziridine/azetidine derivatives?

Q. Answer :

  • NMR Spectroscopy :
    • ¹H NMR: Identify aziridine protons (δ 1.4–2.5 ppm) and monitor stereochemical integrity.
    • ¹³C NMR: Confirm carbonyl signals (δ 170–180 ppm) and trityl aromatic carbons (δ 126–144 ppm) .
  • HPLC : Use reverse-phase columns (e.g., Phenomenex Luna® C18) with UV detection (λ = 210–254 nm) to assess purity. Method 2 (Supelco LC-1 column, pH 2.1 phosphate buffer/ACN gradient) resolves decomposition products .
  • HRMS : Confirm molecular ions (e.g., [M+H]+ for methyl (R)-1-tritylaziridine-2-carboxylate: m/z 349.1753 observed vs. 348.1685 calculated) .

Advanced Question: How can researchers resolve contradictions in reported yields for aziridine deprotection?

Answer :
Yields for deprotection vary due to:

  • Positional Effects : N-terminal deprotection (e.g., benzyl esters) yields mixed products, while C-terminal analogs (e.g., methyl esters) achieve >90% purity .
  • Reaction Monitoring : Use TLC (hexane:EtOAc = 4:1) to track deprotection progress. Premature termination leads to residual trityl groups (Rf = 0.36) .
  • Contradictory Data : Some studies report decomposition after 72 hours, while others note stability for weeks. This discrepancy may arise from trace moisture or residual acids; rigorous anhydrous conditions are critical .

Q. Mitigation Strategy :

  • Use siliconate salts (e.g., potassium (R)-1-tritylaziridine-2-carboxylate) to stabilize intermediates during storage .

Basic Question: What are the primary applications of aziridine-2-carboxylic acid derivatives in chemical biology?

Q. Answer :

  • Covalent Modifiers : The strained ring acts as an electrophile, enabling irreversible binding to cysteine residues in enzymes (e.g., proteases) .
  • Peptide Mimetics : Aziridine-containing dipeptides mimic natural β-turn structures, modulating protein-protein interactions .
  • Bioconjugation : Ethyl-substituted analogs may serve as crosslinkers for antibody-drug conjugates (ADCs) due to their reactivity .

Advanced Question: How can researchers optimize reaction conditions for unstable intermediates?

Q. Answer :

  • Low-Temperature Synthesis : Perform cyclization steps at 0–5°C to suppress side reactions (e.g., methanesulfonyl chloride-mediated cyclization at 65°C for 48 hours risks decomposition) .
  • Inert Atmosphere : Use argon or nitrogen to prevent oxidation during deprotection .
  • Alternate Protecting Groups : Replace trityl with more labile groups (e.g., Fmoc) for milder deprotection .

Q. Data-Driven Optimization :

  • Compare yields under varying conditions (e.g., 72% yield with Et₃N vs. 58% with DBU) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.